9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide
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Overview
Description
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is a polycyclic aza-aromatic compound. It is a derivative of 7-methylbenz©acridine, which is known for its carcinogenic properties. This compound has been studied extensively in the context of its metabolism and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide typically involves the oxidation of 7-methylbenz©acridine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting normal biological processes such as replication and transcription. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
7-Methylbenz©acridine: The parent compound, known for its carcinogenic properties.
7-Hydroxymethylbenz©acridine: A hydroxylated derivative with similar biological effects.
7,9-Dimethylbenz©acridine: Another derivative with additional methyl groups.
Uniqueness
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is unique due to its specific structure, which includes both a hydroxymethyl group and an oxide group. This combination of functional groups contributes to its distinct chemical reactivity and biological effects, making it a valuable compound for scientific research .
Properties
CAS No. |
160543-18-0 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaen-16-yl)methanol |
InChI |
InChI=1S/C19H13NO2/c1-10-14-8-11(9-21)6-7-15(14)20-17-12-4-2-3-5-13(12)18-19(22-18)16(10)17/h2-8,21H,9H2,1H3 |
InChI Key |
OWVWUAOMYKSAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=C(O4)C5=CC=CC=C53)CO |
Origin of Product |
United States |
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